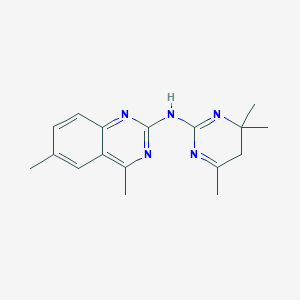
4,6-dimethyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-dimethyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the quinazoline family, which is known for its diverse range of biological activities.
作用機序
The mechanism of action of 4,6-dimethyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine involves the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, it has been found to bind to the adenosine A1 receptor, leading to the activation of various signaling pathways.
Biochemical and Physiological Effects:
4,6-dimethyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine has been found to exert various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, this compound has been found to inhibit the proliferation of tumor cells by inducing apoptosis. Furthermore, it has been shown to possess analgesic effects by reducing the production of prostaglandins.
実験室実験の利点と制限
One of the advantages of using 4,6-dimethyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine in lab experiments is its potent biological activities. This compound has been shown to possess a diverse range of activities, making it suitable for investigating various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental setups.
将来の方向性
There are several future directions for the study of 4,6-dimethyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine. One potential area of investigation is its potential use in the treatment of cancer. This compound has been found to possess potent antitumor effects, and further research is needed to determine its efficacy in vivo. Additionally, this compound has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Finally, future studies could investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, 4,6-dimethyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine is a chemical compound with potent biological activities. Its diverse range of activities makes it suitable for investigating various biological processes. While there are limitations to its use in lab experiments, further research is needed to determine its potential use in the treatment of various diseases.
合成法
The synthesis method of 4,6-dimethyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine involves the reaction of 2-amino-4,6-dimethylquinoline with 2,4,6-trimethylpyrimidine-5-carbaldehyde in the presence of a suitable catalyst. This reaction leads to the formation of the desired compound with a yield of around 70%.
科学的研究の応用
4,6-dimethyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine has been extensively studied for its various biological activities. It has been shown to exhibit potent antitumor, anti-inflammatory, and analgesic effects. Additionally, this compound has been found to possess antimicrobial and antifungal properties. Due to its diverse range of activities, this compound has been investigated for its potential use in the treatment of various diseases.
特性
IUPAC Name |
4,6-dimethyl-N-(4,4,6-trimethyl-5H-pyrimidin-2-yl)quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5/c1-10-6-7-14-13(8-10)12(3)19-15(20-14)21-16-18-11(2)9-17(4,5)22-16/h6-8H,9H2,1-5H3,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMUNJZMUYAJSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(C1)(C)C)NC2=NC(=C3C=C(C=CC3=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,6-Dimethylquinazolin-2-yl)(4,4,6-trimethyl-4,5-dihydropyrimidin-2-yl)amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5855647.png)



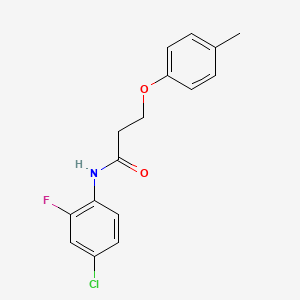



![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5855697.png)
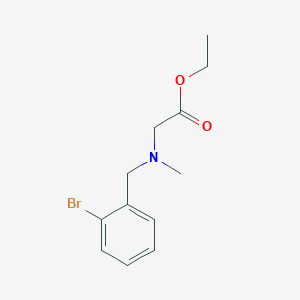
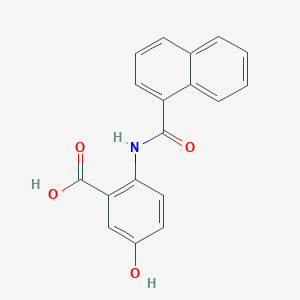
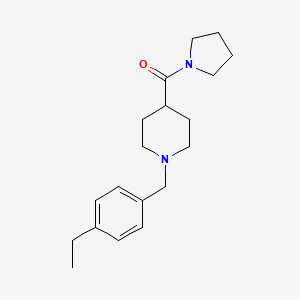
![N-[4-(acetylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5855723.png)
![2-chloro-5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)benzamide](/img/structure/B5855732.png)